Cas no 906722-26-7 (5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one)

5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a synthetic organic compound featuring a benzylidene-imidazolone core with ethoxy, hydroxy, and phenyl substituents. Its structure incorporates a thiol group, enhancing reactivity in coordination chemistry and potential applications in metal chelation or catalysis. The presence of both electron-donating (ethoxy, hydroxy) and electron-withdrawing (carbonyl) groups may facilitate tunable electronic properties, making it useful in materials science or pharmaceutical intermediates. The compound's rigid conjugated system suggests potential for fluorescence or photochemical studies. Its stability under ambient conditions and solubility in common organic solvents further support its utility in synthetic and analytical applications.
5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one structure
906722-26-7 structure
Product name:5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
CAS No:906722-26-7
MF:C18H16N2O3S
Molecular Weight:340.396243095398
MDL:MFCD28505131
CID:4719387

5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one 化学的及び物理的性質

名前と識別子

    • 5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
    • 5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
    • MDL: MFCD28505131
    • インチ: 1S/C18H16N2O3S/c1-2-23-15-10-6-7-12(16(15)21)11-14-17(22)20(18(24)19-14)13-8-4-3-5-9-13/h3-11,21H,2H2,1H3,(H,19,24)
    • InChIKey: KRQZPYPURIYBQW-UHFFFAOYSA-N
    • SMILES: S=C1NC(=CC2C=CC=C(C=2O)OCC)C(N1C1C=CC=CC=1)=O

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 516
  • トポロジー分子極性表面積: 93.9

じっけんとくせい

  • 密度みつど: 1.4±0.1 g/cm3
  • Boiling Point: 500.4±60.0 °C at 760 mmHg
  • フラッシュポイント: 256.4±32.9 °C
  • じょうきあつ: 0.0±1.3 mmHg at 25°C

5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one Security Information

5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
E136625-1000mg
5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
906722-26-7
1g
$ 315.00 2022-06-05
abcr
AB417393-1g
5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one; .
906722-26-7
1g
€173.00 2025-02-20
Key Organics Ltd
LS-09961-1G
(4Z)-4-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1-phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
906722-26-7 >95%
1g
£227.00 2025-02-08
abcr
AB417393-1 g
5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
906722-26-7
1 g
€172.20 2023-07-19
TRC
E136625-500mg
5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
906722-26-7
500mg
$ 195.00 2022-06-05
abcr
AB417393-500 mg
5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
906722-26-7
500MG
€151.00 2023-02-19
TRC
E136625-2000mg
5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
906722-26-7
2g
$ 505.00 2022-06-05
abcr
AB417393-500mg
5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one; .
906722-26-7
500mg
€157.00 2025-02-20
A2B Chem LLC
BA35768-1g
5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4h-imidazol-4-one
906722-26-7 >95%
1g
$384.00 2024-05-20
A2B Chem LLC
BA35768-500mg
5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4h-imidazol-4-one
906722-26-7 >95%
500mg
$370.00 2024-05-20

5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one 関連文献

5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-oneに関する追加情報

Introduction to 5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one (CAS No. 906722-26-7) and Its Emerging Applications in Chemical Biology

The compound 5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one, identified by its CAS number 906722-26-7, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic thione derivative combines a unique structural framework with a diverse array of pharmacophoric elements, making it a compelling candidate for further exploration in drug discovery and molecular interactions.

At the core of its structure lies a 3,5-dihydro-4H-imidazol-4-one scaffold, a motif well-documented for its versatility in medicinal chemistry. This scaffold is known to exhibit a broad spectrum of biological activities, often mediated through interactions with specific protein targets. The presence of a mercapto group at the 2-position introduces a reactive sulfur atom, which can participate in various biochemical transformations and covalent bond formations, enhancing the compound's potential utility as an intermediate or an active molecule.

The benzylidene moiety at the 5-position, specifically linked to an ethoxy-substituted hydroxybenzyl group, adds another layer of complexity to the molecule. This aromatic component is often involved in π-stacking interactions and can modulate the electronic properties of the compound. The ethoxy and hydroxy substituents further contribute to hydrogen bonding capabilities, which are critical for molecular recognition processes. Such features make this compound an intriguing candidate for studying enzyme inhibition or receptor binding mechanisms.

In recent years, there has been growing interest in thiazole derivatives due to their demonstrated efficacy across multiple therapeutic areas. The incorporation of both sulfur and nitrogen atoms within the 3,5-dihydro-4H-imidazol-4-one ring system imparts unique electronic and steric properties that can be exploited for designing selective ligands. For instance, studies have shown that similar scaffolds can exhibit inhibitory effects on certain kinases or proteases, which are implicated in various pathological conditions.

One particularly notable aspect of this compound is its potential as a chelating agent. The mercapto group can coordinate with metal ions, forming stable complexes that may have applications in metallodrug development or as probes for metal ion imaging. This property is especially relevant given the increasing evidence linking metal homeostasis dysregulation to diseases such as neurodegenerative disorders and cancer.

Recent advancements in computational chemistry have enabled more sophisticated virtual screening approaches to identify novel bioactive molecules. The structural features of 5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one (CAS No. 906722-26-7) make it an ideal candidate for such methodologies. By leveraging molecular docking simulations and quantum mechanical calculations, researchers can predict its binding affinity to target proteins with high precision. These predictions have guided experimental efforts toward optimizing its pharmacological profile.

The phenyl ring at the 3-position further diversifies the compound's chemical space. Substituted phenyl groups are frequently employed in drug design due to their ability to modulate lipophilicity and metabolic stability. In this context, the phenyl ring may contribute to improved solubility or membrane permeability, factors that are crucial for drug bioavailability. Moreover, phenyl derivatives have been extensively studied for their antimicrobial and anti-inflammatory properties, suggesting that this compound could exhibit similar benefits under appropriate conditions.

From a synthetic perspective, the preparation of 5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves multi-step organic transformations that highlight its synthetic accessibility yet complexity. Key synthetic strategies may include condensation reactions between appropriately substituted benzaldehyde derivatives and thiazole precursors under controlled conditions. The introduction of the mercapto group typically requires careful handling to prevent oxidation or unwanted side reactions.

The versatility of this scaffold also opens avenues for derivatization studies. By introducing additional functional groups or altering existing ones, researchers can generate libraries of analogs with tailored biological activities. Such libraries are invaluable tools for high-throughput screening (HTS) campaigns aimed at identifying lead compounds for further development.

In conclusion,5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one (CAS No. 906722-26-7) represents a structurally complex and pharmacologically promising molecule with broad applications in chemical biology and drug discovery. Its unique combination of heterocyclic moieties, reactive functional groups, and aromatic substituents positions it as a valuable asset for researchers exploring novel therapeutic interventions. As computational methods continue to advance alongside experimental techniques, the full potential of this compound is likely to be realized in the near future.

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